molecular formula C26H26Cl2NiP2+2 B050646 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride CAS No. 14647-23-5

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

Cat. No.: B050646
CAS No.: 14647-23-5
M. Wt: 530.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is a coordination complex with the formula NiCl₂(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane. This compound is a bright orange-red diamagnetic solid that adopts a square planar geometry . It is widely used as a reagent and catalyst in various chemical reactions.

Biochemical Analysis

Biochemical Properties

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in reactions involving the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with enzymes such as hydrogenases and dehydrogenases, facilitating electron transfer processes. The nature of these interactions often involves coordination to the nickel center, which can stabilize reaction intermediates and lower activation energies .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of metalloproteins and enzymes involved in oxidative stress responses. By interacting with these biomolecules, this compound can alter cellular redox states and impact metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its nickel center, forming coordination complexes that can either inhibit or activate enzyme activity. This compound is known to participate in electron transfer reactions, where it can facilitate the reduction or oxidation of substrates. Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert conditions but can degrade in the presence of moisture or oxygen. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic pathways. The stability and degradation of this compound are critical factors in its effectiveness as a catalyst .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an effective catalyst without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Studies have shown that there is a threshold beyond which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to electron transfer and redox reactions. It interacts with enzymes such as hydrogenases and oxidoreductases, playing a role in the metabolism of various substrates. This compound can affect metabolic fluxes by altering the activity of key enzymes and influencing the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its effectiveness as a catalyst and its interactions with other biomolecules .

Preparation Methods

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be synthesized by combining equimolar portions of nickel(II) chloride hexahydrate with 1,2-bis(diphenylphosphino)ethane. The reaction proceeds as follows :

Ni(H2O)6Cl2+dppeNiCl2(dppe)+6H2O\text{Ni(H}_2\text{O)}_6\text{Cl}_2 + \text{dppe} \rightarrow \text{NiCl}_2(\text{dppe}) + 6 \text{H}_2\text{O} Ni(H2​O)6​Cl2​+dppe→NiCl2​(dppe)+6H2​O

The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by crystallization to isolate the product. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Properties

CAS No.

14647-23-5

Molecular Formula

C26H26Cl2NiP2+2

Molecular Weight

530.0 g/mol

IUPAC Name

dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Pictograms

Irritant; Health Hazard

Synonyms

(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel;  cis-Dichloro[ethylenebis[diphenylphosphine]]nickel;  1,2-Ethanediylbis[diphenylphosphine Nickel Complex;  1,2-Bis(diphenylphosphino)ethanenickel Dichloride;  1,2-Ethylenebis(diphenylpho

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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